molecular formula C14H17BrF3NO3 B13724114 tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate

tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate

Cat. No.: B13724114
M. Wt: 384.19 g/mol
InChI Key: VKOLFOXPVMEKFZ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a phenoxyethyl carbamate structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research purposes.

Preparation Methods

One common synthetic route involves the use of tert-butyl nitrite (t-BuONO) and a radical initiator such as benzoyl peroxide (BPO) to facilitate the addition of the trifluoromethyl group . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The presence of the bromine atom also facilitates various chemical transformations, making the compound versatile in different reaction conditions .

Comparison with Similar Compounds

tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H17BrF3NO3

Molecular Weight

384.19 g/mol

IUPAC Name

tert-butyl N-[2-[3-bromo-4-(trifluoromethyl)phenoxy]ethyl]carbamate

InChI

InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-6-7-21-9-4-5-10(11(15)8-9)14(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,20)

InChI Key

VKOLFOXPVMEKFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

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